molecular formula C29H60 B14145846 5,15-Dimethylheptacosane CAS No. 88942-86-3

5,15-Dimethylheptacosane

Cat. No.: B14145846
CAS No.: 88942-86-3
M. Wt: 408.8 g/mol
InChI Key: VHKIFLDNZLEHLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dimethylheptacosane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the alkylation of heptacosane with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5,15-Dimethylheptacosane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes. Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.

    Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,15-Dimethylheptacosane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,15-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it acts as a cuticular hydrocarbon that mediates mate recognition and attraction. The molecular targets include olfactory receptors on the antennae of insects, which detect the presence of this compound and trigger behavioral responses . The pathways involved in this process include the activation of sensory neurons and subsequent signal transduction to the insect’s central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,15-Dimethylheptacosane is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. The position of the methyl groups affects the compound’s volatility, hydrophobicity, and interaction with biological receptors. This specificity makes it a valuable compound for studying chemical communication in insects and developing targeted applications in pest control .

Properties

CAS No.

88942-86-3

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

5,15-dimethylheptacosane

InChI

InChI=1S/C29H60/c1-5-7-9-10-11-12-13-15-18-22-26-29(4)27-23-20-17-14-16-19-21-25-28(3)24-8-6-2/h28-29H,5-27H2,1-4H3

InChI Key

VHKIFLDNZLEHLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC

Origin of Product

United States

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